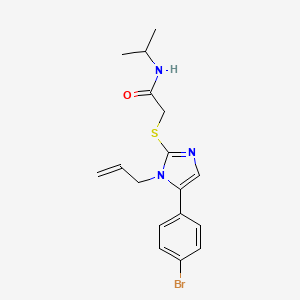![molecular formula C22H15N3OS B2467573 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide CAS No. 893968-59-7](/img/structure/B2467573.png)
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[2,1-b]thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . A consolidated synthetic strategy can link these cores to afford an extended hydrophobic scaffold bearing a free NH group, a carbonyl moiety, and a lactone group . This increases the polarity, promoting solubility and improving binding affinity by forming H-bonds .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Anticancer Activity
The compound has been investigated for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Notably, a derivative—2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide—showed promising inhibition against MDA-MB-231 (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). It also exhibited selectivity against MDA-MB-231 over HepG2 cell lines .
Bis-Heterocycles
Bis-heterocycles, including imidazo[2,1-b]thiazoles, have diverse biological and pharmaceutical activities. These compounds are relevant in DNA-binding applications, tuberculostatic treatments, antibacterial agents, and more .
Antitubercular Activity
Certain imidazo[2,1-b]thiazole derivatives have demonstrated antitubercular activity. For instance, the benzo-[d]-imidazo-[2,1-b]thiazole derivative IT10 displayed potent effects against Mycobacterium tuberculosis (Mtb) H37Ra without acute cellular toxicity .
Antifungal Properties
Imidazo[2,1-b]thiazoles have been explored as antifungal agents. While further research is needed, their potential in combating fungal infections is noteworthy .
Anti-Inflammatory Effects
Although not directly studied for this compound, imidazo[2,1-b]thiazoles have demonstrated anti-inflammatory properties in other contexts .
Antihypertensive Potential
Again, while not specifically investigated for our compound, imidazo[2,1-b]thiazoles have been associated with antihypertensive effects .
Mécanisme D'action
Target of Action
The compound N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide has been found to target the Sirtuin-1 (SIRT1) enzyme . SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance .
Mode of Action
This compound acts as an activator of SIRT1 . It binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which lowers the Michaelis constant for acetylated substrates . This interaction enhances the activity of SIRT1, leading to deacetylation of its target proteins .
Biochemical Pathways
The activation of SIRT1 by N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can affect multiple biochemical pathways. SIRT1 is known to deacetylate a variety of proteins that play key roles in cellular processes. For instance, it can deacetylate p53, a protein that regulates the cell cycle and acts as a tumor suppressor. The deacetylation of p53 by SIRT1 can inhibit its activity, potentially affecting the cell cycle and apoptosis pathways .
Pharmacokinetics
The compound’s design and synthesis were predicted using in silico admet (absorption, distribution, metabolism, excretion, and toxicity) models . These models can provide insights into the compound’s bioavailability, distribution, metabolism, and potential toxicity, which are crucial aspects of its pharmacokinetic profile .
Result of Action
The activation of SIRT1 by N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can lead to various molecular and cellular effects. For instance, it can modulate the activity of proteins involved in cellular processes such as aging, inflammation, and metabolism . Furthermore, the compound has shown potential antitumor , anti-inflammatory, and antidiabetic activities .
Orientations Futures
Propriétés
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c26-21(18-9-8-15-4-1-2-5-16(15)12-18)23-19-7-3-6-17(13-19)20-14-25-10-11-27-22(25)24-20/h1-14H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWNDBPFNQOLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-ethyl-5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B2467491.png)


![3-Methoxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2467494.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467495.png)
![N-(3-chloro-4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxamide (non-preferred name)](/img/structure/B2467497.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467500.png)


![4-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2467507.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2467512.png)
![1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B2467513.png)